Conformational Equilibrium: 1,1,3,3-Tetrafluorodimethyl Ether Exhibits a Predominant Antiperiplanar/Synperiplanar Arrangement Unlike Synclinal Analogs
In the gas phase, 1,1,3,3-tetrafluorodimethyl ether (CHF₂OCHF₂) adopts a mixture of two conformers, with the major [ap,sp] form comprising 82(8)% of the population. In this conformation, one C–H bond is antiperiplanar (ap) and the other is synperiplanar (sp), nearly eclipsing the opposite O–C bond with a dihedral angle φ(C–O–C–H) of 18(2)°. This contrasts sharply with bis(fluoromethyl) ether (CH₂FOCH₂F), which exists predominantly in a synclinal [sc,sc] conformation with C₂ symmetry and φ(C–O–C–F) = 70(2)°. Pentafluoromethyl ether (CF₃OCHF₂) also exhibits a nearly eclipsed C–H bond orientation with φ(C–O–C–H) = 19(3)°, but with only a minor (8%) contribution from the [ap] conformer [1][2]. The distinct conformational preference of CHF₂OCHF₂ is driven by specific orbital interaction energies derived from NBO analysis, affecting its reactivity and intermolecular interactions.
| Evidence Dimension | Conformational population distribution |
|---|---|
| Target Compound Data | [ap,sp] conformer: 82(8)%; φ(C-O-C-H) = 18(2)° |
| Comparator Or Baseline | CH₂FOCH₂F: [sc,sc] conformer (C₂ symmetry), φ(C-O-C-F) = 70(2)°; CF₃OCHF₂: nearly eclipsed φ(C-O-C-H) = 19(3)°, minor [ap] conformer 8(3)% |
| Quantified Difference | CHF₂OCHF₂ adopts a unique [ap,sp] conformation not observed in the less fluorinated analog CH₂FOCH₂F; dihedral angle difference of 52° compared to CH₂FOCH₂F |
| Conditions | Gas electron diffraction (GED) and quantum chemical calculations (B3LYP/6-31G*, MP2 with 6-31G*, cc-pVTZ, or 6-311G(2df) basis sets) at room temperature |
Why This Matters
The conformational preference dictates the compound's stereoelectronic properties, influencing its behavior in supramolecular assemblies, catalytic cycles, and as a solvent or reagent where specific spatial arrangements are critical.
- [1] Ulic, S. E., & Oberhammer, H. (2004). Fluorinated Dimethyl Ethers, CH2FOCH2F, CHF2OCHF2, and CF3OCHF2: Unusual Conformational Properties. The Journal of Physical Chemistry A, 108(10), 1844–1850. https://doi.org/10.1021/jp0310605 View Source
- [2] CONICET. Buscador de Institutos y Recursos Humanos. Abstract on fluorinated dimethyl ethers. https://bicyt.conicet.gov.ar/fichas/produccion/en/39388 View Source
